molecular formula C13H16N2O B14537972 2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 61921-84-4

2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B14537972
CAS No.: 61921-84-4
M. Wt: 216.28 g/mol
InChI Key: WFFQQRCRSTUHLG-UHFFFAOYSA-N
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Description

2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide typically involves the condensation of 3-ethyl-2-methylindole with acetamide under specific reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes. These methods may include the use of various catalysts and solvents to optimize yield and purity. The Fischer indole synthesis is widely used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-2-methyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

61921-84-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(3-ethyl-2-methylindol-1-yl)acetamide

InChI

InChI=1S/C13H16N2O/c1-3-10-9(2)15(8-13(14)16)12-7-5-4-6-11(10)12/h4-7H,3,8H2,1-2H3,(H2,14,16)

InChI Key

WFFQQRCRSTUHLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=CC=CC=C21)CC(=O)N)C

Origin of Product

United States

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